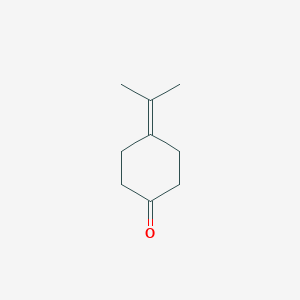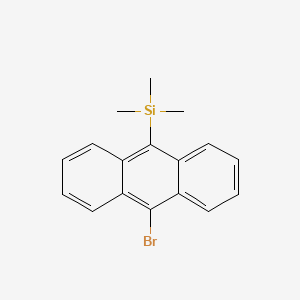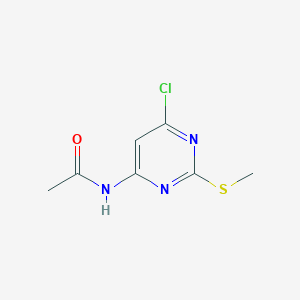
4-(Propan-2-ylidene)cyclohexan-1-one
Descripción general
Descripción
4-(Propan-2-ylidene)cyclohexan-1-one is an organic compound with the molecular formula C9H14O. It is a cyclic ketone characterized by the presence of an isopropylidene group attached to the cyclohexanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Propan-2-ylidene)cyclohexan-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-isopropylidenecyclohexanol using oxidizing agents such as sodium dichromate in the presence of sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the ketone.
Industrial Production Methods: In industrial settings, the production of 4-isopropylidenecyclohexanone often involves catalytic processes. For example, the dehydrogenation of 4-isopropylidenecyclohexanol using metal catalysts like palladium or platinum can yield the desired ketone. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Propan-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Substitution: The ketone group in 4-isopropylidenecyclohexanone can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid, and controlled temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 4-Isopropylidenecyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
4-(Propan-2-ylidene)cyclohexan-1-one has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones.
Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-isopropylidenecyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize certain reaction intermediates and facilitate specific pathways .
Comparación Con Compuestos Similares
4-Isopropylidenecyclohexanol: The corresponding alcohol, which can be oxidized to form 4-isopropylidenecyclohexanone.
2-Isopropylidenecyclohexanone: A structural isomer with similar reactivity but different physical properties.
Uniqueness: 4-(Propan-2-ylidene)cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and related compounds. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Propiedades
Número CAS |
19620-36-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-propan-2-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3-6H2,1-2H3 |
Clave InChI |
UJYNKPIXFNHCOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCC(=O)CC1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-, propyl ester](/img/structure/B8745425.png)





![3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride](/img/structure/B8745458.png)


